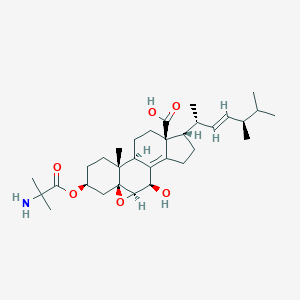
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CTB belongs to the class of benzothiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CTB has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. CTB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CTB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using CTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. CTB also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. One limitation of using CTB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CTB's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CTB and to identify its molecular targets.
Synthesis Methods
The synthesis of CTB involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography.
Scientific Research Applications
CTB has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that CTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
Product Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C16H14ClN3O4S |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-6-8(7-12(23-2)15(11)24-3)16(21)18-13-9(17)4-5-10-14(13)20-25-19-10/h4-7H,1-3H3,(H,18,21) |
InChI Key |
RVSUNLHTZKWYKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)

